![molecular formula C18H20N4O B2808184 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide CAS No. 847387-46-6](/img/structure/B2808184.png)

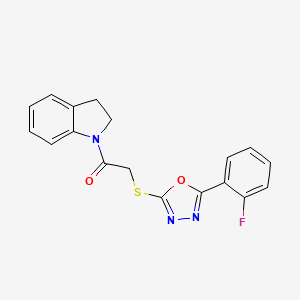

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

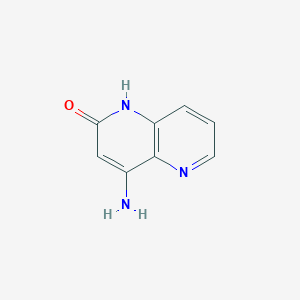

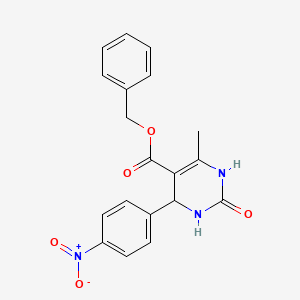

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide” is a complex organic compound. It belongs to the class of imidazo[1,2-a]pyrimidines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can be functionalized through various radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación

- Structure–Activity Relationship (SAR) : Researchers have critically reviewed the development of anti-TB compounds within this class, considering SAR, mode of action, and scaffold hopping strategies .

Luminescent Materials and Optoelectronics

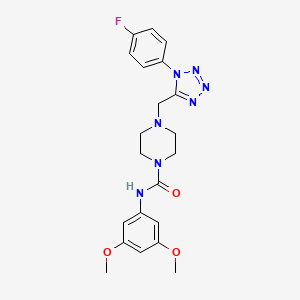

Imidazo[1,2-a]pyridine derivatives have found applications in materials science and optoelectronics. Notably:

- Optoelectronic Devices : Researchers have explored their potential in optoelectronic devices, sensors, and imaging systems .

Covalent Inhibitors for Cancer Treatment

Imidazo[1,2-a]pyridine serves as a core scaffold for developing covalent inhibitors. Specifically:

- Targeted Covalent Inhibitors (TCIs) : The success of TCIs in cancer treatment has led to the search for novel scaffolds. Imidazo[1,2-a]pyridine has been utilized as a core backbone for covalent KRAS G12C inhibitors .

Direcciones Futuras

Mecanismo De Acción

Target of Action

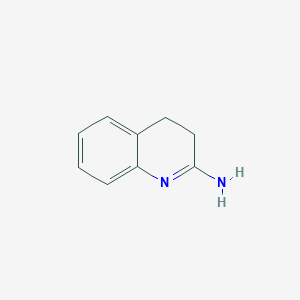

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been used as covalent anticancer agents . These compounds are known to target the KRAS G12C mutation, which is prevalent in many types of cancer .

Mode of Action

It’s worth noting that similar compounds, such as imidazo[1,2-a]pyridine derivatives, act as covalent inhibitors . They bind covalently to their targets, thereby inhibiting their function . This mechanism is often employed in the treatment of cancers .

Biochemical Pathways

Compounds that target the kras g12c mutation, like some imidazo[1,2-a]pyridine derivatives, can affect various cellular processes, including cell proliferation and survival .

Result of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have shown potent anticancer activity, particularly against cells with the kras g12c mutation .

Propiedades

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-18(2,3)11-16(23)20-14-7-4-6-13(10-14)15-12-22-9-5-8-19-17(22)21-15/h4-10,12H,11H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYOBFAZLAHWOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2808106.png)

![2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2808109.png)

![tert-Butyl [4-(3-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2808111.png)

![4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2808113.png)

![(2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2808117.png)